molecular formula C20H15N3O B8197590 (3aS,8aR)-2-([2,2'-Bipyridin]-6-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

(3aS,8aR)-2-([2,2'-Bipyridin]-6-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B8197590
M. Wt: 313.4 g/mol
InChI Key: VJSIMJSVSGCYRU-MOPGFXCFSA-N
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Description

(3aS,8aR)-2-([2,2’-Bipyridin]-6-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound that features a bipyridine moiety and an indeno-oxazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,8aR)-2-([2,2’-Bipyridin]-6-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Bipyridine Moiety: This can be achieved through coupling reactions such as the Suzuki-Miyaura cross-coupling.

    Construction of the Indeno-Oxazole Core: This may involve cyclization reactions, often under acidic or basic conditions.

    Final Assembly: The bipyridine and indeno-oxazole fragments are then coupled together, possibly through a condensation reaction.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring.

    Reduction: Reduction reactions could target the bipyridine moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with bipyridine ligands are often used as catalysts in various organic reactions.

    Materials Science: The unique structural properties may make it useful in the development of new materials.

Biology

    Biological Probes: Such compounds could be used as probes in biological systems to study various biochemical processes.

Medicine

    Drug Development: The compound’s structure might be a lead compound for the development of new pharmaceuticals.

Industry

Mechanism of Action

The mechanism of action for (3aS,8aR)-2-([2,2’-Bipyridin]-6-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole would depend on its specific application. In catalysis, it might act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it could interact with specific proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine compound often used in coordination chemistry.

    Indeno[1,2-d]oxazole: The core structure without the bipyridine moiety.

Uniqueness

The combination of the bipyridine and indeno-oxazole structures in (3aS,8aR)-2-([2,2’-Bipyridin]-6-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole provides unique electronic and structural properties that may not be present in simpler analogs.

Properties

IUPAC Name

(3aR,8bS)-2-(6-pyridin-2-ylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-2-7-14-13(6-1)12-18-19(14)23-20(24-18)17-10-5-9-16(22-17)15-8-3-4-11-21-15/h1-11,18-19H,12H2/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSIMJSVSGCYRU-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC(=N4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC(=N4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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